molecular formula C11H19NO3 B6619422 tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 1544407-76-2

tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No. B6619422
CAS RN: 1544407-76-2
M. Wt: 213.27 g/mol
InChI Key: URGIRQGDXRVYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate (TBHAC) is a synthetic molecule that is used in a variety of applications in scientific research, including drug development and laboratory experiments. TBHAC is a bicyclic molecule that contains a tert-butyl group and a hydroxy group attached to a five-membered ring. TBHAC has been used in a variety of research applications, including drug development and laboratory experiments. TBHAC has been found to be a useful tool in biochemical and physiological research, due to its unique properties and ability to interact with other molecules.

Scientific Research Applications

Tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been used in a variety of scientific research applications, including drug development and laboratory experiments. tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been found to be a useful tool in biochemical and physiological research, due to its unique properties and ability to interact with other molecules. tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been used in a variety of drug development studies, including the development of new drugs for the treatment of cancer and other diseases. Additionally, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been used in laboratory experiments to study the structure and function of proteins and other biological molecules.

Mechanism of Action

Tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is believed to interact with biological molecules through the formation of hydrogen bonds and other non-covalent interactions. The exact mechanism of action is not fully understood, but it is believed that tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate can interact with proteins and other molecules to modify their structure and function. This interaction is believed to be responsible for the effects of tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate on biochemical and physiological processes.
Biochemical and Physiological Effects
tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been found to have a variety of biochemical and physiological effects. In laboratory experiments, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been found to affect the structure and function of proteins and other biological molecules. It has also been found to affect the activity of enzymes and other proteins involved in metabolic processes. Additionally, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been found to have an effect on cell growth and differentiation, as well as the expression of certain genes.

Advantages and Limitations for Lab Experiments

Tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has several advantages for use in laboratory experiments. It is easy to synthesize and can be readily scaled up for large-scale production. Additionally, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is relatively stable and can be stored for long periods of time. However, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate also has some limitations. It is relatively expensive and can be difficult to obtain in large quantities. Additionally, the exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

In the future, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate could be used in a variety of applications, including drug development, laboratory experiments, and medical research. Additionally, further research could be conducted to better understand the mechanism of action of tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate and its effects on biochemical and physiological processes. Additionally, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate could be used to study the structure and function of proteins and other biological molecules. Finally, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate could be used to develop new drugs for the treatment of diseases such as cancer and other illnesses.

Synthesis Methods

Tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is synthesized using a method known as the Barton-McCombie reaction. This method involves the use of an alkyl halide and a secondary amine, which are reacted in the presence of a base and a catalyst. The reaction results in the formation of a six-membered ring, which is then reduced to form the bicyclic molecule. The reaction is highly efficient and can be easily scaled up for large-scale production.

properties

IUPAC Name

tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-9(13)7-6-8(7)12/h7-9,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGIRQGDXRVYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate

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